1-chloroPyrrolidine

Description

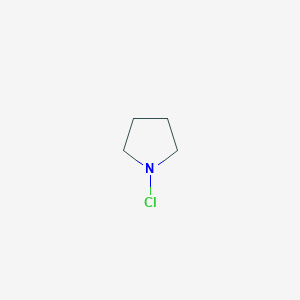

1-Chloropyrrolidine (C₄H₈ClN) is a monocyclic amine derivative where a chlorine atom substitutes one hydrogen on the pyrrolidine nitrogen. It is synthesized via the reaction of pyrrolidine with N-chlorosuccinimide (NCS) in methyl tert-butyl ether under nitrogen, achieving near-quantitative yields (99%) at room temperature . This high yield and mild reaction conditions make it industrially favorable for applications in pharmaceuticals and agrochemicals. The compound is typically isolated as a light yellow oil, with stability under inert atmospheres but reactivity in nucleophilic substitutions due to the electronegative chlorine atom.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN/c5-6-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSGBYUFHBXKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10509337 | |

| Record name | 1-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19733-68-7 | |

| Record name | 1-Chloropyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10509337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of cis-1,4-Dihalobutene-2 with Primary Amines

The foundational step in this method involves the cyclization of cis-1,4-dihalobutene-2 (e.g., dichlorobutene) with primary amines to form 1-substituted-Δ³-pyrrolines. The amine reactant determines the substituent at the pyrroline nitrogen, enabling structural diversity. Methylamine, ethylamine, benzylamine, and substituted phenylamines are commonly employed, with lower alkyl amines (C1–C4) preferred for their reactivity and cost-effectiveness. For instance, methylamine reacts with cis-1,4-dichlorobutene-2 at ambient conditions to yield 1-methyl-Δ³-pyrroline, which serves as the precursor for subsequent halogenation.

Hydrohalogenation with Concentrated Hydrogen Halides

The 1-substituted-Δ³-pyrroline intermediate undergoes hydrohalogenation using concentrated HCl or supersaturated HBr (≥55% w/w) at elevated temperatures (100–140°C). Supersaturated HBr (60% w/w) is particularly effective, achieving yields up to 70% for 1-ethyl-3-bromopyrrolidine after 24–48 hours. The exothermic reaction requires careful temperature control, typically maintained at 115–130°C, to prevent decomposition. Post-reaction workup involves basification with NaOH, extraction with chloroform, and distillation under reduced pressure to isolate the product.

Optimization of Reaction Parameters

-

Temperature : Yields improve significantly above 100°C, with optimal results at 120–125°C.

-

Halogen Source : HBr outperforms HCl in reactivity, attributed to its stronger acidity and nucleophilicity.

-

Time : Extended reaction durations (18–50 hours) enhance conversion, though prolonged heating beyond 60 hours risks side reactions.

Table 1. Representative Yields for 3-Halopyrrolidine Synthesis

| Starting Amine | Halogen Source | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methylamine | HBr (60%) | 120–125 | 24 | 69.8 |

| Benzylamine | HCl (conc.) | 115–130 | 48 | 33.4 |

Chloroacetylation-Dehydration Route to 1-Chloroacetylpyrrolidine-2-Carbonitrile

Reaction of L-Prolinamide with Chloracetyl Chloride

This method involves a two-step sequence: (i) chloroacetylation of L-prolinamide using chloracetyl chloride in dichloromethane (DCM) with organic bases (e.g., diisopropylethylamine, triethylamine), followed by (ii) dehydration with phosphorus oxychloride (POCl₃). The initial step proceeds at low temperatures (-50°C to -10°C) to minimize side reactions, yielding 1-chloroacetylpyrrolidine-2-carboxamide.

Dehydration and Crystallization

POCl₃ facilitates the conversion of the carboxamide intermediate to the nitrile via dehydration. Post-reaction quenching with water, extraction into DCM, and crystallization with isopropyl alcohol afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in 78–81% yield. The stereochemical integrity of L-prolinamide is preserved, making this method valuable for chiral synthesis.

Table 2. Optimization of Dehydration Conditions

| Base | POCl₃ (equiv) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Diisopropylethylamine | 1.2 | -5–5 | 80 | 99.6 |

| 4-Dimethylaminopyridine | 1.1 | -5–5 | 78 | 99.5 |

Photoinduced Chloroamination of Allenes for 2-(1-Chlorovinyl)pyrrolidines

Mechanism and Reaction Design

A novel photochemical approach utilizes N-chlorosuccinimide (NCS) and K₂CO₃ under visible light irradiation to effect chloroamination of allenes bearing sulfonamido groups. The reaction proceeds via a radical pathway, wherein NCS generates chlorine radicals that add to the allene, followed by cyclization to form 2-(1-chlorovinyl)pyrrolidines.

Scope and Limitations

-

Substrate Compatibility : Electron-deficient allenes exhibit higher reactivity, with yields up to 60%.

-

Temperature : Conducted at ambient conditions (25–45°C), avoiding thermal degradation.

-

Byproducts : Competitive formation of chlorinated sulfonamides (e.g., 3a ) occurs if irradiation is insufficient.

Table 3. Photochemical Chloroamination Outcomes

| Allenic Substrate | NCS (equiv) | Light Source | Yield (%) |

|---|---|---|---|

| Phenylallene | 1.5 | 450 nm LED | 58 |

| Cyclohexylallene | 2.0 | 450 nm LED | 45 |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

Cyclization-Hydrohalogenation : Suitable for large-scale synthesis but requires high temperatures and prolonged reaction times.

-

Chloroacetylation-Dehydration : High yields and stereoselectivity, yet limited to N-chloroacetyl derivatives.

-

Photochemical Method : Mild conditions and functional group tolerance but moderate yields.

Chemical Reactions Analysis

Types of Reactions: 1-ChloroPyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to form N-chloropyrrolidine-2,5-dione, a useful intermediate in organic synthesis.

Reduction Reactions: Reduction of this compound can yield pyrrolidine, regenerating the parent compound.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

Substitution: Various substituted pyrrolidines.

Oxidation: N-chloropyrrolidine-2,5-dione.

Reduction: Pyrrolidine.

Scientific Research Applications

Chemical Synthesis

1-ChloroPyrrolidine is widely utilized as a building block in organic synthesis. It can be transformed into various derivatives that exhibit distinct chemical properties. Some key applications include:

- Synthesis of Pharmaceuticals : It serves as an intermediate in the production of numerous pharmaceutical compounds. For instance, derivatives of this compound have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities .

- Chlorinating Agent : The compound acts as a chlorinating agent in organic synthesis, facilitating the introduction of chlorine into other molecules .

- Catalysis : The nitrogen atom in this compound can coordinate with metal centers, making it useful in catalysis and materials science.

Biological Research

In biological research, this compound is employed to study enzyme mechanisms and interactions with biological molecules. Its applications include:

- Enzyme Inhibition Studies : The compound can act as an inhibitor of certain enzymes by binding to their active sites, thus preventing substrate access. This property is valuable for understanding enzyme mechanisms .

- Drug Development : Research has shown that derivatives of this compound may possess significant biological activity, making them candidates for drug development targeting various diseases .

Industrial Applications

In industrial settings, this compound finds applications in:

- Rubber Additives : It is used in the production of rubber additives, enhancing the properties of rubber products.

- Disinfectants : The compound's chlorinating ability makes it suitable for use in disinfecting formulations, contributing to its application in sanitation products .

Case Study 1: Anticancer Activity

Research conducted on derivatives of this compound demonstrated promising anticancer activity against specific cancer cell lines. The study highlighted how structural modifications influenced biological activity, paving the way for further drug development efforts .

Case Study 2: Enzyme Interaction

A study investigating the interaction of this compound with specific enzymes revealed its potential as an enzyme inhibitor. This research provided insights into its mechanism of action and contributed to understanding its role in biochemical pathways .

Mechanism of Action

The mechanism by which 1-ChloroPyrrolidine exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The exact molecular targets and pathways involved vary depending on the specific derivative and application.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The chlorine atom in 1-chloropyrrolidine enhances electrophilicity, making it reactive in SN2 reactions. In contrast, 1-(2-chloroethyl)pyrrolidine hydrochloride introduces a longer alkyl chain, increasing hydrophilicity and salt formation .

- Synthetic Accessibility : this compound’s synthesis is more efficient (99% yield) compared to derivatives requiring multi-step reactions (e.g., carboxamides or acylated variants) .

Physicochemical Properties

Key Observations :

- Salt Formation : 1-(2-Chloroethyl)pyrrolidine hydrochloride’s ionic nature increases its melting point (167–170°C) compared to the liquid this compound .

- Crystallinity: The carboxamide derivative (N-(4-chlorophenyl)pyrrolidine-1-carboxamide) exhibits defined crystal packing due to intermolecular hydrogen bonding, which is absent in non-polar this compound .

Reactivity Trends :

- Nucleophilic Substitution : this compound undergoes faster SN2 reactions than bulkier derivatives like 1-(2-chloroethyl)pyrrolidine.

- Hydrogen Bonding : Carboxamide derivatives exhibit enhanced solubility in polar solvents, unlike hydrophobic this compound .

Biological Activity

1-ChloroPyrrolidine, also known as this compound-2,5-dione, is an organic compound characterized by a pyrrolidine ring with a chlorine atom substitution. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its potential therapeutic applications, interaction with biological targets, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 133.53 g/mol. The compound exhibits distinct chemical reactivity due to the presence of the chlorine atom and the carbonyl groups in its structure.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 133.53 g/mol |

| Melting Point | 148-150 °C |

| Solubility | Soluble in water, alcohol, acetone |

Enzyme Inhibition

Research indicates that this compound acts as a potent enzyme inhibitor. It has been studied for its ability to inhibit various enzymes involved in metabolic pathways, particularly those related to inflammation and neurodegenerative diseases. For instance, studies have demonstrated that it can effectively inhibit phosphoinositide 5-phosphatase (PI5P4Kγ), which plays a crucial role in cellular signaling pathways associated with cancer and neurodegeneration .

Receptor Modulation

The compound also shows potential as a receptor modulator. Its structural features allow it to interact with specific receptors in the central nervous system (CNS), which may lead to therapeutic applications in treating conditions such as anxiety, depression, and other CNS disorders. Binding studies have shown that this compound can modulate receptor activity by occupying active sites, thus altering the physiological response .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential use in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammation, this compound was tested for its ability to inhibit pro-inflammatory cytokine production in vitro. The findings revealed that the compound effectively reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential application as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The chlorine atom enhances the lipophilicity of the molecule, facilitating its penetration through cellular membranes and increasing its bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.